molecular formula C13H16BrFN2O2 B6287145 (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone CAS No. 2586127-36-6

(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone

Cat. No. B6287145
CAS RN: 2586127-36-6
M. Wt: 331.18 g/mol
InChI Key: OEIPYBFKDBMQRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string Fc1c(ncc(c1)Br)OC . This indicates the presence of a fluorine atom (F), a bromine atom (Br), and a methoxy group (OC) on a phenyl ring, which is further connected to a piperazine ring.

Scientific Research Applications

(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone has been studied for its use in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds. It has also been studied for its potential therapeutic applications. For example, it has been shown to have anti-inflammatory properties and has been used in the treatment of various inflammatory conditions. In addition, it has been studied for its potential use as an anti-cancer agent, as well as for its potential use in the treatment of neurological disorders.

Mechanism of Action

The mechanism of action of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone is still not fully understood. However, it is believed that its anti-inflammatory effects are due to its ability to inhibit the production of pro-inflammatory cytokines. In addition, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which are important mediators of inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, and to inhibit the activity of cyclooxygenase-2 (COX-2). In addition, it has been shown to inhibit the activity of the enzyme phospholipase A2, which is involved in the production of arachidonic acid, an important mediator of inflammation. It has also been shown to have anti-cancer properties, and to have potential therapeutic applications in the treatment of neurological disorders.

Advantages and Limitations for Lab Experiments

The main advantage of using (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone in laboratory experiments is its versatility. It can be used as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds. In addition, it is relatively easy to synthesize and is relatively inexpensive. However, there are some limitations to its use in laboratory experiments. For example, it is not very soluble in water, and so it is not suitable for use in aqueous solutions. In addition, it can be toxic if not handled properly.

Future Directions

There are a number of potential future directions for the study of (5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone. These include further research into its potential therapeutic applications, such as its potential use as an anti-cancer agent and in the treatment of neurological disorders. In addition, further research could be conducted into its mechanism of action, as well as its biochemical and physiological effects. Finally, further research could be conducted into its potential use as a reagent in organic synthesis, as a catalyst in various chemical reactions, and as a starting material for the synthesis of other compounds.

Synthesis Methods

(5-Bromo-2-fluoro-3-methoxyphenyl)(4-methylpiperazin-1-yl)methanone can be synthesized from the reaction of 4-methylpiperazine and 5-bromo-2-fluoro-3-methoxybenzaldehyde. The reaction is carried out in a two-step process, first by reacting the two compounds in an aqueous solution of sodium hydroxide, and then by refluxing the reaction mixture with a catalytic amount of p-toluenesulfonic acid. The reaction yields a white solid which is then purified by recrystallization.

properties

IUPAC Name

(5-bromo-2-fluoro-3-methoxyphenyl)-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrFN2O2/c1-16-3-5-17(6-4-16)13(18)10-7-9(14)8-11(19-2)12(10)15/h7-8H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEIPYBFKDBMQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=C(C(=CC(=C2)Br)OC)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrFN2O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.18 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.